N-(3-chlorobenzyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDLAXGYPLGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for N 3 Chlorobenzyl Formamide
Direct N-Formylation Strategies
Direct N-formylation of the corresponding amine, 3-chlorobenzylamine (B151487), is a primary route for synthesizing N-(3-chlorobenzyl)formamide. This approach has been explored through various energy inputs and reaction conditions.
Conventional Thermal Methods for N-Formylation of 3-Chlorobenzylamine
Traditional synthesis often involves the reaction of an amine with a formylating agent under thermal conditions. For the N-formylation of amines, formic acid is a common and practical reagent. scispace.com The reaction between an amine and formic acid can be carried out by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced during the condensation reaction. scispace.commdpi.com Studies have shown that using 1.2 to 2.0 equivalents of 85% aqueous formic acid in toluene or xylene provides excellent yields of the corresponding formamide (B127407). scispace.com For instance, the reaction of benzylamine (B48309) with formic acid in toluene under reflux using a Dean-Stark trap for 4-9 hours results in a high yield of the N-formylated product. scispace.com This method is advantageous due to the use of aqueous formic acid, eliminating the need for strictly anhydrous conditions, and often results in a product pure enough for subsequent use without extensive purification. scispace.com
In a solvent-free approach, various aromatic amines have been successfully formylated by reacting them with two equivalents of formic acid and refluxing for one hour, with yields ranging from 50-80%. aun.edu.eg While a mixture of aniline (B41778) and formic acid showed no reaction when heated at 100°C for 4 hours, the addition of a Lewis acid catalyst significantly promoted the N-formylation. researchgate.net
Microwave-Assisted N-Formylation Protocols for this compound
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times and improved yields. tandfonline.com In the context of N-formylation, microwave-assisted methods have proven effective. For example, the synthesis of N-(α-hydroxybenzyl)formamides has been achieved through a microwave-assisted reaction of dichloroaziridines with aqueous dimethyl sulfoxide (B87167) (DMSO). tandfonline.com The optimization of microwave power is crucial; for the hydrolysis of 2,2-dichloro-1,3-bis(4-chlorophenyl)aziridine, irradiation at 300 W provided the best results. tandfonline.com Another study demonstrated the formylation of primary amines using triethyl orthoformate in water under microwave irradiation at 90°C for 2-3 hours. nih.gov The decomposition of formamide under microwave conditions can also serve as a source of ammonia (B1221849) for the synthesis of nitrogen-containing heterocycles, highlighting the diverse applications of microwave technology in this area. researchgate.net A specific microwave-assisted, metal-free method for the N-formylation of amines utilizes 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, yielding this compound in 84% yield. thieme-connect.com
Ultrasound-Promoted N-Formylation Approaches for this compound Synthesis
Ultrasound irradiation, or sonochemistry, offers an environmentally friendly and efficient alternative for promoting chemical reactions. academie-sciences.frsciforum.net This technique has been successfully applied to the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr The use of ultrasound significantly accelerates the reaction; for instance, the formylation of aniline with formic acid, which gives low yields after long reaction times under silent conditions, achieves a 94-97% yield in just 2 minutes with ultrasonic irradiation. academie-sciences.fr The mechanism is thought to involve the generation of localized hotspots during cavitational collapse, which provides the energy for the breakdown of C-OH and N-H bonds, facilitating the elimination of water. academie-sciences.fr This method is noted for its clean reaction profile, high yields, and simple work-up. academie-sciences.fr Ultrasound has also been utilized in the multi-step synthesis of complex molecules, such as azetidinone derivatives, where it reduces reaction times and promotes greener chemistry. sciforum.netnih.gov
Catalyst-Free and Solvent-Free Reaction Conditions in N-Formylation
The development of catalyst- and solvent-free reaction conditions is a key goal in green chemistry. For N-formylation, this has been achieved by heating a mixture of an amine and a formylating agent like formic acid or ethyl formate (B1220265) at 60°C. researchgate.net This protocol is applicable to a wide range of aromatic and aliphatic amines, providing moderate to excellent yields. researchgate.net For example, aniline reacts with formic acid under these conditions to give a 93% yield in just 5 minutes. researchgate.net Another approach involves the use of molecular iodine as a catalyst under solvent-free conditions, which is a simple, practical, and efficient method for the N-formylation of various amines. organic-chemistry.org This method is notable for its low cost, non-toxicity, and environmentally friendly nature. organic-chemistry.org
Multicomponent Reaction (MCR) Pathways to N-(Chlorobenzyl)formamides
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. A series of N-(chlorobenzyl)formamide derivatives have been synthesized using an amidoalkylation MCR involving an aromatic aldehyde, formamide, and formic acid at 150°C. researchgate.netrjptonline.org In this reaction, formic acid serves a dual role as both a catalyst and a reductant. researchgate.netresearchgate.net The synthesis yields a mixture of products, from which the target N-(chlorobenzyl)formamide must be isolated, often through column chromatography. researchgate.netresearchgate.net This method has been used to produce N-(2-chlorobenzyl)formamide and N-(2,4-dichlorobenzyl)formamide, among others. researchgate.net The use of MCRs can sometimes produce several compound variations, as indicated by the formation of multiple spots on a thin-layer chromatography (TLC) plate of the crude product. researchgate.net
Exploration of Specific Formylating Reagents and Catalytic Systems
A wide variety of formylating reagents and catalytic systems have been investigated for the N-formylation of amines.
Formylating Reagents:
Formic Acid: The most common and straightforward formylating agent. aun.edu.egscispace.comresearchgate.net
Acetic Formic Anhydride (B1165640): A highly effective but moisture-sensitive reagent. medcraveonline.comacademie-sciences.fr
Chloral: Used for the formylation of strongly basic and sterically hindered amines. medcraveonline.comresearchgate.net
Formic Acid Esters: Such as methyl formate and 2,2,2-trifluoroethyl formate. medcraveonline.comacademie-sciences.frgoogle.com
Ammonium Formate: Another source of the formyl group. medcraveonline.comacademie-sciences.fr
2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide: A specific reagent used in microwave-assisted synthesis. thieme-connect.com
Catalytic Systems:
Lewis Acids: Catalysts like ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ have been shown to effectively promote the N-formylation of amines with formic acid, even when the uncatalyzed reaction does not proceed. researchgate.net ZnCl₂ is particularly noted for being inexpensive and environmentally friendly. mdpi.comresearchgate.net ZnO has also been used as a catalyst under solvent-free conditions. medcraveonline.commdpi.com
Acid Gas Promoters: A novel method utilizes acidic gases like carbon dioxide (CO₂) or nitrogen dioxide (NO₂) to promote the formylation of primary and secondary amines with reagents such as formamide or N,N-dimethylformamide. google.com This catalyst-free approach is highly efficient, with the gaseous promoter being easily removed upon completion of the reaction. google.com
Iodine: Molecular iodine has been used as a low-cost, non-toxic catalyst for N-formylation under solvent-free conditions. organic-chemistry.org
Zeolites: Various ion-exchanged forms of Zeolite-A have been employed as heterogeneous solid acid catalysts, offering advantages such as ease of recovery and reuse. medcraveonline.com
EDTA: Ethylenediaminetetraacetic acid has been used as a recyclable catalyst for the N-formylation of amines using carbon dioxide. mdpi.com
The choice of synthetic method depends on factors such as desired yield, reaction time, environmental considerations, and the availability of specific reagents and equipment. The research highlights a continuous effort to develop more efficient, greener, and cost-effective protocols for the synthesis of this compound and related compounds.
Data Tables
Table 1: Comparison of Synthetic Methods for N-Formylation
| Method | Reagents | Conditions | Yield of this compound | Reference |
| Microwave-Assisted | 3-Chlorobenzylamine, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | Microwave irradiation | 84% | thieme-connect.com |
| Catalyst-Free/Solvent-Free | Amine, Formic acid/Ethyl formate | 60°C | Moderate to Excellent (General) | researchgate.net |
| Ultrasound-Promoted | Amine, Formic acid | Room temperature, Ultrasound | High (General) | academie-sciences.fr |
| Multicomponent Reaction | 3-Chlorobenzaldehyde, Formamide, Formic acid | 150°C | Good (General for chlorobenzyl formamides) | researchgate.netrjptonline.org |
Formic Acid as a Dual-Role Reagent (Catalyst and Reductant)
Formic acid serves a dual purpose in the synthesis of this compound, acting as both a catalyst and a reductant, particularly in multicomponent reactions. researchgate.netresearchgate.net One common approach involves an amidoalkylation reaction where an aromatic aldehyde, formamide, and formic acid are heated together. researchgate.net In this process, formic acid first acts as a catalyst by protonating the carbonyl group of the aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the formamide. researchgate.net
The reaction mechanism proceeds through several key steps:
Protonation and Addition: The carbonyl oxygen of the aldehyde is protonated by formic acid, making the carbonyl carbon more susceptible to attack by the lone pair of electrons on the nitrogen atom of the formamide. researchgate.net This results in the formation of an intermediate, followed by the release of a proton from the nitrogen to neutralize the charge. researchgate.net
Elimination: A water molecule is subsequently eliminated, leading to the formation of an iminium ion. researchgate.net
Reduction: Finally, formic acid acts as a reductant, delivering a hydride to the iminium ion, which results in the formation of the target this compound and the release of carbon dioxide. researchgate.net
This one-pot synthesis method is advantageous as it avoids the isolation of intermediate products. researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures, for instance, 150°C, to achieve a good yield of the final product. researchgate.net
Formylating Agents such as 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide
A highly efficient method for the N-formylation of amines, including the synthesis of this compound, utilizes the novel formylating agent 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide. thieme-connect.comthieme-connect.com This approach is notable for being metal-free and chemoselective, often enhanced by microwave irradiation to expedite the reaction. thieme-connect.comresearchgate.net
In a typical procedure, 3-chlorobenzylamine is reacted with 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide in a solvent like tetrahydrofuran (B95107) (THF) at an elevated temperature, such as 70°C, under microwave irradiation. thieme-connect.comthieme-connect.com This method has demonstrated high yields, with reports of up to 84% for this compound. thieme-connect.com The reaction is generally rapid, often completing within 20 minutes. thieme-connect.com
The broad applicability of this formylating agent extends to a variety of amines, including aromatic, aliphatic, alicyclic, and benzylic amines, as well as sterically hindered ones. researchgate.netresearchgate.net The resulting N-substituted formamides are important intermediates for synthesizing other valuable organic compounds like benzimidazoles and isocyanides. thieme-connect.comresearchgate.net
Metal-Free and Inorganic-Ligand Supported Catalysis
Recent advancements in catalysis have led to the development of metal-free and inorganic-ligand supported systems for the N-formylation of amines, offering greener and more sustainable alternatives.
Metal-Free Catalysis: Metal-free approaches for N-formylation often utilize organic activators or catalysts. For instance, triflic anhydride (Tf2O) can be used to activate formic acid for the formylation of anilines and their derivatives. niscpr.res.in In this system, a base like triethylamine (B128534) abstracts a proton from formic acid, and the resulting formate attacks the triflic anhydride. niscpr.res.in The subsequent addition of the amine leads to the formation of the desired formamide. niscpr.res.in Another metal-free method involves the use of 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide under microwave irradiation, which provides rapid and high-yielding synthesis of formamides. thieme-connect.comresearchgate.net Boron-based catalysts are also being explored for metal-free N-formylation reactions. umich.edu
Inorganic-Ligand Supported Catalysis: Inorganic-ligand supported metal catalysts present a promising route for N-formylation due to their high stability and reusability. A notable example is an iron(III) catalyst supported by a cycle-shaped inorganic ligand, (NH4)3[FeMo6O18(OH)6]. rsc.org This catalyst has demonstrated excellent activity and selectivity in the coupling of formic acid and various amines to produce formamides under mild conditions. rsc.org Similarly, an inorganic ligand-supported chromium(III) catalyst, (NH4)3[CrMo6O18(OH)6], has been effectively used for the N-formylation of amines using methanol (B129727) as the formyl source in the presence of an oxidant. d-nb.inforesearchgate.net These catalysts are advantageous as they avoid the use of complex and often unstable organic ligands. rsc.orgd-nb.info
Reaction Optimization Studies and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, have been investigated to enhance the efficiency of its synthesis.
In the synthesis utilizing 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, microwave-assisted heating has been shown to significantly improve reaction rates and yields. thieme-connect.comthieme-connect.com Optimization studies for similar N-formylations have explored various solvents and bases. For instance, in the N-formylation of aromatic amines using this reagent, triethylamine was identified as a suitable base. thieme-connect.com The reaction temperature is also a critical parameter; for the formylation of benzylamine, increasing the temperature from 30°C to 40°C under microwave irradiation led to a higher product yield. thieme-connect.com
For catalytic systems, the catalyst loading and the presence of additives are key variables. In the iron-catalyzed formylation with formic acid, the catalyst concentration was optimized, with studies showing that 1.0 mol% of the catalyst provided good results. rsc.org The use of additives like Na2SO3 has also been explored to improve catalytic performance. rsc.org
Solvent-free conditions have also been employed to develop more environmentally friendly protocols. For example, the formylation of amines with formic acid can be effectively carried out at room temperature under ultrasound irradiation without any solvent or catalyst. academie-sciences.fr Furthermore, scaling up the reaction from millimoles to larger quantities has been successfully demonstrated without a significant loss in yield, highlighting the practical applicability of these optimized methods. thieme-connect.com
Below is a data table summarizing optimization studies for the synthesis of N-substituted formamides, which can be analogous to the synthesis of this compound.
| Entry | Catalyst/Reagent | Solvent | Base/Additive | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | THF | - | 70 (MW) | 20 | 84 (for 3f) |
| 2 | (NH4)3[FeMo6O18(OH)6] (1.0 mol%) | Formic Acid | - | 80 | 120 | High |
| 3 | Triflic Anhydride / Formic Acid | Dichloromethane | Triethylamine | 0 to RT | 240 | 75-91 |
| 4 | Formic Acid | None (Ultrasound) | - | Room Temp | 300 | High |
Data compiled from various studies on N-formylation reactions. thieme-connect.comniscpr.res.inrsc.orgacademie-sciences.fr
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The specific techniques employed depend on the synthetic method and the nature of the byproducts.
A common purification method involves column chromatography . researchgate.netresearchgate.net After the reaction is complete, the crude product mixture is often subjected to column chromatography using a suitable eluent system to separate the desired formamide from unreacted starting materials and side products. researchgate.netresearchgate.net For instance, in a multicomponent reaction using formic acid, the product mixture was separated using column chromatography to obtain a single, pure compound. researchgate.net
Recrystallization is another effective technique, particularly for solid products. The crude this compound can be dissolved in a suitable hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution. researchgate.net Toluene and n-hexane have been used as a solvent system for the recrystallization of a similar compound, N-(2-chlorobenzyl) formamide. researchgate.net
For reactions conducted in an organic solvent, a typical work-up procedure involves extraction and washing . After quenching the reaction, often with water, the organic phase containing the product is extracted with a solvent like ethyl acetate. thieme-connect.com The combined organic layers are then washed with water and brine to remove water-soluble impurities. thieme-connect.com The solvent is subsequently removed under reduced pressure to yield the crude product, which can then be further purified. niscpr.res.in
In some cases, precipitation can be used. The crude formamide can be dissolved in a solvent like dichloromethane, followed by the portion-wise addition of a non-solvent such as hexane (B92381) to precipitate the product. orgsyn.org This suspension can then be cooled to maximize the recovery of the purified solid. orgsyn.org
The purity of the final product is often confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netthieme-connect.com
Mechanistic Studies of Formylation Reactions Leading to this compound
The formation of this compound proceeds through different mechanisms depending on the reagents and catalysts employed. Understanding these pathways is crucial for optimizing reaction conditions and developing new synthetic strategies.
One well-studied mechanism is the amidoalkylation reaction using formic acid . This process involves three main steps:
Protonation and Addition : Formic acid acts as a catalyst, protonating the carbonyl group of 3-chlorobenzaldehyde. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of formamide. researchgate.net
Elimination : The resulting intermediate undergoes dehydration, eliminating a water molecule to form a resonance-stabilized iminium ion. researchgate.net
Reduction : Formic acid then acts as a reductant, delivering a hydride ion to the iminium ion, which leads to the final product, this compound, and releases carbon dioxide. researchgate.net
In formylations involving carbon dioxide and a reducing agent like a hydrosilane , the mechanism is more complex and can proceed via multiple pathways. epfl.chacs.org These pathways can involve the formation of intermediates such as formoxysilanes or silylcarbamates, depending on the reaction conditions and the nature of the amine and catalyst. epfl.chresearchgate.net For instance, a silylcarbamate intermediate can be directly reduced by excess hydrosilane to the formamide product. epfl.chacs.org
When using activating agents like triflic anhydride (Tf2O) with formic acid , the proposed mechanism involves the initial formation of a mixed anhydride. niscpr.res.in A base, such as triethylamine, deprotonates formic acid, and the resulting formate anion attacks the triflic anhydride. The amine then attacks this activated formylating agent, displacing a triflate group and leading to the formamide product. niscpr.res.in
In electrochemical N-formylation , mechanistic studies have revealed the involvement of intermediates like formaldehyde, formed from the oxidation of a C1 source like methanol. nih.govacs.org The reaction can then proceed through the direct oxidation of a hemiaminal intermediate (formed from the amine and formaldehyde) or via a novel route involving the formation and subsequent hydration of an isocyanide intermediate. nih.govacs.org
These mechanistic insights, often gained through techniques like in-situ reaction monitoring, kinetic studies, and computational methods like Density Functional Theory (DFT), are invaluable for the rational design of more efficient and selective formylation reactions. epfl.chresearchgate.netrsc.org
Advanced Spectroscopic and Structural Elucidation of N 3 Chlorobenzyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(3-chlorobenzyl)formamide, offering precise information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton is revealed by its chemical shift (δ) and its interactions with neighboring protons are shown by coupling constants (J). For this compound, the spectra typically exhibit distinct signals corresponding to the formyl proton, the amide proton, the methylene (B1212753) protons, and the aromatic protons.
A representative ¹H NMR spectrum recorded in DMSO-d₆ shows a singlet for the amide proton (-NH) at approximately 8.54 ppm. thieme-connect.com The formyl proton (-CHO) appears as a triplet at δ 8.152–8.155 ppm with a small coupling constant (J = 0.6 Hz). thieme-connect.com The aromatic protons on the 3-chlorobenzyl group appear as a multiplet in the range of δ 7.22–7.39 ppm, integrating to four protons. thieme-connect.com The methylene protons (-CH₂) adjacent to the nitrogen atom are observed as a doublet at δ 4.30–4.34 ppm with a coupling constant of J = 14.8 Hz. thieme-connect.com The presence of rotamers, due to restricted rotation around the amide C-N bond, can sometimes lead to the appearance of two distinct sets of signals for the formyl and NH protons.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -NH | 8.54 | s | - |
| -CHO | 8.152–8.155 | t | 0.6 |
| Ar-H | 7.22–7.39 | m | - |
| -CH₂ | 4.30–4.34 | d | 14.8 |
Data from Thieme Connect thieme-connect.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. In a spectrum recorded in CDCl₃, the carbonyl carbon of the formamide (B127407) group (C=O) shows a signal at approximately δ 161.16 ppm. thieme-connect.com The carbons of the aromatic ring appear in the region of δ 125.82 to 139.68 ppm. Specifically, the signals have been assigned as follows: δ 139.68, 134.58, 130.07, 127.81, 127.74, and 125.82 ppm. thieme-connect.com The methylene carbon (-CH₂) gives a signal at δ 41.52 ppm. thieme-connect.com
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
|---|---|
| C=O | 161.16 |
| Ar-C | 139.68 |
| Ar-C | 134.58 |
| Ar-C | 130.07 |
| Ar-C | 127.81 |
| Ar-C | 127.74 |
| Ar-C | 125.82 |
| -CH₂ | 41.52 |
Data from Thieme Connect thieme-connect.com
Advanced NMR Techniques (e.g., DEPT, 2D NMR) for Structural Confirmation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. The most prominent features in the IR spectrum of a secondary amide like this compound are the N-H and C=O stretching vibrations.
The N-H stretching vibration typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band, is a strong absorption that typically occurs in the range of 1680-1630 cm⁻¹. Another characteristic absorption is the N-H bending vibration, or Amide II band, which is found between 1570 and 1515 cm⁻¹. The C-N stretching vibration usually appears in the 1400-1200 cm⁻¹ region. Additionally, absorptions corresponding to the aromatic C-H stretching and C=C bending, as well as the C-Cl stretching vibration, will be present in the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3100 |
| C=O (Amide I) | Stretch | 1680-1630 |
| N-H (Amide II) | Bend | 1570-1515 |
| C-N | Stretch | 1400-1200 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aromatic C=C | Bend | ~1600-1450 |
| C-Cl | Stretch | ~800-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular formula is C₈H₈ClNO, which corresponds to a molecular weight of approximately 169.61 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can confirm the elemental composition. For this compound, the calculated m/z for [M+H]⁺ is 170.0294, and a found value of 170.0378 provides strong evidence for the assigned formula. thieme-connect.com
The fragmentation pattern in mass spectrometry can also be informative. The molecule may undergo cleavage at various points, with common fragmentation pathways for this compound including the loss of the formyl group or cleavage of the benzyl (B1604629) C-N bond. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope.
Chromatographic Methods for Purity Assessment and Identification (e.g., GC-MS, LC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for its identification, often in combination with mass spectrometry. dntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from any impurities and to obtain its mass spectrum for identification. researchgate.netrsc.org The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of this compound. thieme-connect.com It is particularly useful for compounds that may not be volatile enough or are thermally labile for GC-MS. The purity of the compound can be determined by integrating the peak area in the chromatogram. One study reported an LC-MS purity of 99.91% for this compound. thieme-connect.com
X-ray Crystallography for Solid-State Molecular Architecture
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its likely solid-state molecular architecture can be inferred from the crystallographic analysis of closely related formamide derivatives. The solid-state structure is crucial as it governs the material's physical properties and is determined by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions.
Detailed analysis of analogous compounds reveals consistent structural motifs that are anticipated to be present in this compound. The molecular conformation and the supramolecular assembly are primarily dictated by the planarity of the amide group, the rotational flexibility around the C-N bonds, and the nature and position of the substituents on the phenyl ring.
Inference from Related Structures:
Studies on various substituted phenylformamides consistently show the formation of hydrogen-bonded structures. For instance, in N-(4-methylphenyl)formamide, molecules are linked by strong N—H⋯O hydrogen bonds, forming centrosymmetric dimers. iucr.org This primary interaction is a highly probable feature in the crystal lattice of this compound, where the formamide's N-H group acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor, leading to the formation of similar dimeric or catemeric (chain-like) structures.
The dihedral angle between the phenyl ring and the formamide plane is a critical conformational parameter. In N-(4-methylphenyl)formamide, this angle is 32.35 (1)°. iucr.org For N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, the formamide group is nearly coplanar with the isoquinoline (B145761) unit, indicating that the steric and electronic environment significantly influences this torsion angle. iucr.org In the case of this compound, a notable dihedral angle is expected, influenced by the electronic effects of the meta-positioned chlorine atom and the steric demands of the benzyl group.
The presence of a chlorine atom introduces the possibility of other weak intermolecular interactions, such as C—H⋯Cl contacts, which have been observed in the crystal structure of N-(4-chlorophenyl)formamide. These interactions, along with potential π-π stacking of the phenyl rings, would play a significant role in stabilizing the three-dimensional crystal packing. The substitution pattern is known to affect crystal packing, as seen in the comparison between ortho- and para-substituted N-(methylphenyl)formamides, where steric hindrance in the ortho-position can lead to less ordered packing.
Expected Crystallographic Parameters:
Based on the analysis of related compounds, a hypothetical crystallographic profile for this compound can be projected. The unit cell would likely belong to a centrosymmetric space group, such as triclinic P-1 or monoclinic P2₁/c, which are common for this class of organic molecules. The key feature would be the intermolecular N—H⋯O hydrogen bonds forming a primary structural motif.
The table below summarizes crystallographic data for some related formamide derivatives, which serves as a basis for the structural prediction of this compound.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Aryl-Formamide) |
| N-(4-Methylphenyl)formamide iucr.org | Triclinic | P-1 | N—H⋯O dimers, C—H⋯O | 32.35 (1)° |
| N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide iucr.org | Triclinic | P-1 | N—H⋯O dimers | 1.66 (15)° (with isoquinoline) |
| N-(4-Chlorophenyl)formamide | Not specified | Not specified | N–H⋯O, C–H⋯Cl | Not specified |
| N-(2,6-dimethylphenyl)formamide researchgate.net | Not specified | Not specified | N-H⋯O chains | Rotated out of the aryl plane |
Computational and Theoretical Investigations of N 3 Chlorobenzyl Formamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecular systems. For N-(3-chlorobenzyl)formamide, these calculations are employed to determine its electronic properties and energetic stability with high accuracy.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations for this compound typically utilize functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) to provide a detailed description of electron distribution and molecular energies.
Table 1: Illustrative Energetic Parameters from DFT Calculations (Note: These values are representative for structurally similar aromatic amides and serve for illustrative purposes.)
| Parameter | Representative Value | Unit |
| Total Energy | -785 | Hartrees |
| Enthalpy of Formation | -50 | kcal/mol |
| Gibbs Free Energy | -25 | kcal/mol |
| Dipole Moment | 3.5 | Debye |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous approach to calculating molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to obtain highly accurate wavefunctions and energies.
For this compound, ab initio calculations can predict a range of properties, including:
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the optimized structure.
Dipole Moment: The magnitude and orientation of the molecular dipole, which is significantly influenced by the electronegative chlorine and formamide (B127407) groups.
Polarizability and Hyperpolarizability: These properties describe the molecule's response to an external electric field and are important for understanding its potential in nonlinear optical applications.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of this compound.
The flexibility of this compound is primarily due to the rotation around the C-N bond connecting the benzyl (B1604629) group and the formamide moiety, as well as the rotation around the amide C-N bond itself.
Amide Bond Conformation: The formamide group can exist in cis and trans conformations. Computational studies on the parent molecule, N-benzylformamide, have shown that the trans conformation is significantly more stable. This preference is expected to be maintained in this compound.
Benzyl Group Rotation: The orientation of the benzyl ring relative to the formamide group is described by the dihedral angle. Studies on similar molecules indicate that conformations where the aromatic ring is perpendicular or near-perpendicular to the formamide plane are often energetically favored to minimize steric hindrance.
Potential energy surface scans are performed by systematically rotating specific dihedral angles to map out the energy landscape. These scans reveal the energy barriers between different conformers. For the amide C-N bond in simple formamides, the rotational barrier is typically high (around 15-20 kcal/mol) due to the partial double bond character.
Table 2: Representative Rotational Energy Barriers (Note: Values are based on studies of N-benzylformamide and related compounds.)
| Rotational Bond | Conformer Transition | Typical Energy Barrier (kcal/mol) |
| Amide C-N | trans → cis | ~18 |
| Benzyl C-N | anti → syn | ~5-8 |
Computational methods are invaluable for interpreting and predicting spectroscopic data.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. Key predicted vibrations for this compound would include the N-H stretch, C=O stretch of the amide, and various C-Cl and aromatic C-H vibrations.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). These predictions, when compared to experimental data, help in the complete assignment of NMR signals and provide confidence in the determined structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Visible spectra. This analysis helps to understand the nature of the electronic excitations within the molecule.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. DFT provides several descriptors that quantify chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near hydrogen atoms), which are prone to nucleophilic attack. For this compound, the most negative regions are expected around the formyl oxygen, while the N-H proton would be a site of positive potential.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying reactive sites.
Table 3: Key Reactivity Descriptors (Illustrative Values) (Note: These values are conceptual and represent typical findings for similar molecules.)
| Descriptor | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the reactivity and electronic properties of molecules. researchgate.netyoutube.com This analysis primarily concerns the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, FMO analysis would elucidate the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the nitrogen and oxygen atoms of the formamide group. Conversely, the LUMO would be expected to be distributed over the electron-deficient areas. The presence of the chlorine atom, an electron-withdrawing group, on the benzyl ring would influence the energy levels and spatial distribution of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower reactivity. |
Note: The values presented in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different potential values. researchgate.net Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. researchgate.net
In the case of this compound, an MEP map would likely reveal a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom, making these sites attractive for electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. The aromatic ring would display a complex potential distribution due to the interplay between the delocalized π-electrons and the electron-withdrawing effect of the chlorine atom. This detailed visualization of the molecule's electronic landscape is invaluable for understanding its intermolecular interactions. nih.gov
In Silico Approaches for Rational Molecular Design and Virtual Screening
The insights gained from FMO analysis and MEP mapping can be leveraged for the rational design of new molecules with desired properties, a process often facilitated by in silico techniques. ethz.chnih.gov Rational molecular design involves modifying a parent molecule, such as this compound, to enhance specific characteristics, for instance, its binding affinity to a biological target. By understanding the key structural features responsible for its activity, computational chemists can propose modifications, such as adding or substituting functional groups, to optimize its performance. rsc.orgnih.gov
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov If this compound were identified as a hit compound, its structural information could be used to create a pharmacophore model. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for activity. This pharmacophore can then be used as a 3D query to screen databases of millions of compounds, efficiently identifying other molecules with a high probability of being active. nih.gov
Table 2: Key Parameters in Virtual Screening
| Parameter | Description | Relevance to this compound |
| Binding Affinity | The strength of the interaction between a ligand and its target. | Predicting how strongly derivatives might bind to a specific protein. |
| Docking Score | A numerical value that estimates the binding affinity and pose of a ligand in a receptor's active site. | Ranking potential derivatives based on their predicted binding effectiveness. |
| Lipinski's Rule of Five | A set of rules to evaluate the druglikeness of a chemical compound. | Filtering designed molecules to ensure they have properties suitable for a potential drug. nih.gov |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.netmontclair.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction. This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the most favorable reaction pathway.
For this compound, computational methods could be employed to study a variety of reactions, such as its synthesis or its metabolic degradation. For example, the mechanism of its formation from 3-chlorobenzylamine (B151487) and formic acid could be investigated. This would involve identifying the transition state for the nucleophilic attack of the amine on the carboxylic acid, followed by the dehydration step. Such studies can provide valuable information on reaction conditions that could optimize the yield and purity of the product. researchgate.net Understanding these mechanisms at a molecular level is crucial for controlling chemical processes and designing more efficient synthetic routes.
Applications in Advanced Organic Synthesis and Chemical Transformations Involving N 3 Chlorobenzyl Formamide
Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules
Formamides are a critical class of compounds that serve as essential intermediates in the synthesis of various organic molecules, including pharmaceuticals and fungicides. nih.govnih.gov N-formyl derivatives, such as N-(3-chlorobenzyl)formamide, are valuable precursors for creating more complex structures. researchgate.netbeilstein-journals.org For instance, they are used in the Vilsmeier-Haack reaction for formylation and are precursors for isocyanates, formamidines, and nitriles. nih.govbeilstein-journals.orgresearchgate.net
A notable application of chlorobenzyl formamides is in the development of novel therapeutic agents. Research has demonstrated the synthesis of a series of N-(chlorobenzyl)formamide derivatives, which were subsequently screened for antituberculosis activity against Mycobacterium tuberculosis. researchgate.netproquest.com This highlights the role of the this compound scaffold as a key intermediate in medicinal chemistry, providing a foundational structure for the synthesis of potentially bioactive molecules. proquest.com The synthesis of these derivatives often involves a multicomponent reaction, showcasing an efficient method for generating a library of related compounds for biological evaluation. researchgate.netproquest.com
| Target Compound Class | Synthetic Application of N-Formyl Intermediate | Reference |
| Pharmaceuticals (e.g., Fluoroquinolines) | Used as a key building block in the synthetic pathway. | researchgate.net |
| Isocyanates, Formamidines, Nitriles | Serves as a precursor for functional group conversion. | nih.govbeilstein-journals.org |
| Antituberculosis Agents | The N-(chlorobenzyl)formamide core is the basis for synthesizing new derivatives. | researchgate.netproquest.com |
Utility as an Amine Protecting Group in Multistep Synthesis
In multistep organic synthesis, particularly in peptide chemistry, the protection of amine groups is crucial to prevent unwanted side reactions. biosynth.com The formyl group is recognized as an important and effective amino-protecting group. researchgate.netresearchgate.net Formylation is a common strategy to temporarily block the reactivity of a primary or secondary amine while other parts of the molecule undergo chemical transformation. beilstein-journals.org
The use of a formyl group, as in this compound, offers stability under various reaction conditions. The introduction of the formyl group can be achieved through various methods, including the use of formic acid, often with a coupling agent or under catalytic conditions. nih.govresearchgate.net The N-formyl group is generally stable but can be removed when needed, although deprotection strategies must be chosen carefully to avoid affecting other sensitive functionalities within a complex molecule. researchgate.net This protective strategy is integral to the synthesis of complex molecules where chemo-selectivity is paramount. iitg.ac.in
Comparison of Amine Protecting Groups
| Protecting Group | Introduction Reagent (Example) | Removal Condition (Example) | Key Feature |
|---|---|---|---|
| Formyl (For) | Formic Acid / Acetic Anhydride (B1165640) | Acid or Base Hydrolysis | Small size, stable. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Widely used, acid labile. researchgate.netmasterorganicchemistry.com |
| Carboxybenzyl (Cbz) | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation | Removed under neutral conditions. masterorganicchemistry.com |
| Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base labile, common in SPPS. researchgate.netmasterorganicchemistry.com |
Precursor for Diverse Derivatizations and Functionalizations
This compound serves as a versatile precursor for a wide range of chemical derivatizations. The formamide (B127407) group itself can be transformed into other functional groups. For example, N-formyl derivatives are useful precursors in the preparation of N-methyl compounds. researchgate.net The benzyl portion of the molecule, with its chloro-substituent, also offers sites for further functionalization, such as through cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
The synthesis of N-benzyl carboxamides can be achieved through enzymatic reverse reactions of N-substituted formamide deformylase, which synthesizes N-benzylformamide from benzylamine (B48309) and formate (B1220265). nih.gov This biocatalytic approach can be extended to synthesize other N-benzylacetamides and N-benzylpropionamides, demonstrating the potential for this compound to be a starting point for a variety of amide derivatives. nih.gov
Catalytic Roles of N-Formyl Compounds in Organic Reactions (e.g., Lewis Base Catalysis)
Formamides, including structures like this compound, can function as organocatalysts in various organic transformations. They are known to act as Lewis base catalysts, where the oxygen atom of the formyl group donates a pair of electrons to an acceptor atom, thereby activating a substrate. researchgate.netsioc.ac.cn
A significant application of formamides as catalysts is in nucleophilic substitution reactions. Research has shown that simple formamides can efficiently catalyze the transformation of alcohols into alkyl chlorides using benzoyl chloride as the reagent. nih.gov This process proceeds through an iminium-activated alcohol intermediate. The method is noted for its excellent functional group tolerance and scalability. nih.gov In this catalytic cycle, the formamide is not consumed but is regenerated, fulfilling its role as a true catalyst. This catalytic activity extends to one-pot procedures where the initially formed chlorides are converted into other functional groups like amines, azides, and ethers. nih.gov
Mechanism of Formamide-Catalyzed Alcohol Chlorination
| Step | Description |
|---|---|
| 1. Activation | The formamide oxygen acts as a Lewis base, attacking the acyl carbon of benzoyl chloride. |
| 2. Intermediate Formation | A Vilsmeier-Haack-type intermediate is formed. |
| 3. Alcohol Activation | The alcohol substrate is activated by reacting with the intermediate, forming an iminium-activated species. |
| 4. Nucleophilic Attack | The chloride ion attacks the activated alcohol, leading to an SN2 reaction with inversion of stereochemistry. |
| 5. Catalyst Regeneration | The formamide catalyst is regenerated, allowing it to participate in another cycle. |
Integration into Diverse Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.comrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. proquest.com
This compound and its derivatives are well-integrated into MCR strategies. In some cases, the compound itself is synthesized via an MCR. For example, the reaction of an aromatic aldehyde (like 3-chlorobenzaldehyde), formamide, and formic acid can produce N-(chlorobenzyl) formamide derivatives in a one-pot synthesis. researchgate.netproquest.com Formic acid in this context can act as both a catalyst and a reductant. researchgate.net Furthermore, formamides can be used as one of the key components in other types of MCRs, such as the Ugi or Passerini reactions, to construct complex heterocyclic scaffolds. mdpi.com The ability to be both a product and a reactant in these efficient synthetic strategies underscores the compound's versatility and importance in modern synthetic chemistry. proquest.com
Structure Activity Relationship Sar and Molecular Design Principles for N 3 Chlorobenzyl Formamide Derivatives
Influence of Halogen Substitution Position (e.g., meta-chloro) on Molecular Reactivity and Electronic Profile
The position of the halogen substituent on the benzyl (B1604629) ring of N-(3-chlorobenzyl)formamide significantly dictates its molecular reactivity and electronic profile. The chlorine atom at the meta-position primarily exerts an electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. This effect reduces the electron density of the aromatic ring, thereby influencing the reactivity of the entire molecule.
The decreased electron density on the benzyl group can affect the nucleophilicity of the formamide (B127407) nitrogen. In reactions where the nitrogen atom acts as a nucleophile, the presence of the meta-chloro group can decrease the reaction rate compared to an unsubstituted benzylformamide. For instance, in nucleophilic substitution reactions involving substituted benzylamines, electron-withdrawing groups like chlorine have been shown to decrease the rate of reaction. This is attributed to the stabilization of the ground state of the amine by the electron-withdrawing substituent, which increases the activation energy for the reaction.
Furthermore, the electronic profile of the molecule is altered by the meta-chloro substitution. The change in electron distribution can be observed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The chemical shifts of the aromatic protons and carbons in this compound would be expected to differ from those of its ortho- and para-isomers due to the different interplay of inductive and resonance effects at each position.
Conformational Flexibility and Its Impact on Molecular Interactions
The conformational flexibility of this compound is a key determinant of its ability to engage in specific molecular interactions. This flexibility arises from the rotation around several single bonds, primarily the C-N bond of the amide and the C-C bond between the benzyl group and the formamide moiety.
Studies on the crystal structure of the parent compound, N-benzylformamide, have shown that the molecule typically adopts a trans conformation of the -NHCHO group, which is generally more stable for N-substituted formamides. The formamide group is often twisted out of the plane of the benzyl group. For this compound, similar conformational preferences are expected. The presence of the chloro substituent at the meta position is not likely to introduce significant steric hindrance that would drastically alter the preferred conformations around the C-N amide bond.
Rational Design Principles for N-Formyl Compounds Based on Structural Motifs
The rational design of N-formyl compounds, including derivatives of this compound, is guided by established principles of medicinal chemistry and structure-activity relationships. The core structural motifs—the N-formyl group and the substituted benzyl ring—can be systematically modified to optimize desired properties.
Key design principles applicable to this scaffold include:
Bioisosteric Replacement: The formyl group can be replaced with other small amide groups (e.g., acetyl) or other bioisosteres to probe the importance of the hydrogen bond donor and acceptor capabilities of this moiety.
Substituent Modification on the Aromatic Ring: The position, number, and nature of substituents on the benzyl ring can be varied to modulate electronic properties, lipophilicity, and steric bulk. For example, moving the chlorine atom to the ortho or para position would alter the electronic and steric profile of the molecule. Introducing other halogens (F, Br, I) or different functional groups (e.g., methyl, methoxy, nitro) can fine-tune these properties.
Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the benzylic carbon into a ring system, can lock the molecule into a specific conformation. This can lead to increased potency if the constrained conformation is the bioactive one, but can also lead to a loss of activity if it is not.
Scaffold Hopping: The benzylamine (B48309) core can be replaced with other scaffolds that present the formamide and the substituted aromatic ring in a similar spatial arrangement. This can lead to the discovery of novel chemotypes with improved properties.
A systematic application of these principles, often guided by computational modeling, allows for the exploration of the chemical space around the this compound scaffold to identify derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles.
Comparative Analysis of this compound with Other Chlorobenzyl Formamides and Related Analogues
A comparative analysis of this compound with its ortho- and para-isomers, as well as other related analogues, highlights the impact of substituent position on the molecule's properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | Key Features |
| N-(2-chlorobenzyl)formamide | C₈H₈ClNO | 169.61 | 1.8 | Ortho-substitution introduces steric hindrance near the amide linkage, potentially influencing conformation and interaction with binding partners. |
| This compound | C₈H₈ClNO | 169.61 | 1.9 | Meta-substitution primarily exerts an inductive electron-withdrawing effect, influencing the electronic environment of the ring and the reactivity of the amide. |
| N-(4-chlorobenzyl)formamide | C₈H₈ClNO | 169.61 | 1.9 | Para-substitution allows for both inductive and resonance effects of the chlorine atom, potentially leading to different electronic and biological properties compared to the other isomers. |
| N-benzylformamide | C₈H₉NO | 135.16 | 1.1 | The unsubstituted parent compound serves as a baseline for evaluating the electronic and steric effects of the chloro substituent. |
| N-(3,4-dichlorobenzyl)formamide | C₈H₇Cl₂NO | 204.05 | 2.7 | The presence of two chloro substituents further enhances the electron-withdrawing character and lipophilicity of the benzyl ring. nih.gov |
Spectroscopic data, such as NMR, can provide insights into the electronic differences between the isomers. For the related N-chlorophenylformamides, distinct chemical shifts in their ¹H and ¹³C NMR spectra have been documented, reflecting the different electronic environments of the aromatic rings due to the position of the chlorine atom. Similar differences would be expected for the N-(chlorobenzyl)formamide isomers.
Future Research Directions and Emerging Paradigms in N 3 Chlorobenzyl Formamide Chemistry
Development of Novel and Green Synthetic Methodologies
The imperative for sustainable chemical manufacturing is steering research towards the development of environmentally benign synthetic routes for N-(3-chlorobenzyl)formamide. A significant area of focus is the adoption of multicomponent reactions (MCRs), which enhance efficiency by combining multiple starting materials in a single step, thereby reducing waste and saving time and energy. researchgate.netresearchgate.net One such approach involves the reaction between an aromatic aldehyde, formamide (B127407), and formic acid in a one-pot synthesis, where formic acid serves a dual role as both catalyst and reductant. researchgate.net
Another promising green strategy involves the use of renewable feedstocks. A novel and practical approach has been developed for upgrading bio-based phenols into valuable benzyl (B1604629) chlorides, which can then undergo direct interaction with formamide to yield the corresponding N-formylamides. mdpi.com This method not only utilizes a sustainable starting material but also establishes these bio-based formamides as versatile precursors for a variety of functionalized targets. mdpi.com The principles of green chemistry, such as maximizing atom economy, employing safer solvents, and utilizing alternative energy sources like microwave or ultrasonic irradiation, are expected to be central to the innovation of future synthetic protocols. researchgate.net
Exploration of Advanced Catalytic Systems for Efficient Synthesis
Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for the efficient production of this compound. Research is moving beyond traditional methods to explore a range of sophisticated catalysts that offer higher yields, milder reaction conditions, and improved selectivity.
Heterogeneous catalysts are gaining attention due to their ease of separation and recyclability. For instance, cobalt nanoparticles embedded in N-doped carbon have demonstrated excellent activity in Leuckart-type reactions for the synthesis of N-formyl compounds. researchgate.net Similarly, ruthenium supported on a metal-organic framework (Ru/ZIF-8) has been effective for the N-formylation of nitrogen-containing compounds. researchgate.net Homogeneous catalysis also continues to evolve, with inorganic ligand-supported chromium(III) complexes showing high efficiency in the formylation of amines. researchgate.net Biocatalysis represents a particularly green frontier, with enzymes offering high specificity and the ability to operate under mild conditions in aqueous media, as demonstrated in the synthesis of N-benzyl carboxamides. researchgate.net
Table 1: Advanced Catalytic Systems for N-Formylation Reactions
| Catalyst Type | Specific Example | Key Advantages | Relevant Application |
|---|---|---|---|
| Heterogeneous | Co Nanoparticles on N-doped Carbon | Recyclability, Synergistic catalytic action | Reductive amination of carbonyls |
| Heterogeneous | Ru/ZIF-8 | Good universality and reusability | N-formylation of isoquinolines |
| Homogeneous | (NH₄)₃[CrMo₆O₁₈(OH)₆] | High yield with low catalyst loading | Formylation of primary/secondary amines |
| Biocatalyst | Enzymes (e.g., Deformylase) | High specificity, Mild conditions | Reverse reaction for N-benzyl carboxamide synthesis |
Deepening Computational Understanding of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for elucidating the intricate relationship between molecular structure and chemical reactivity. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for predicting its behavior and designing more efficient synthetic transformations. bhu.ac.inresearchgate.net
These computational models can provide a detailed picture of the molecule's geometric and electronic properties. bhu.ac.in Key areas of investigation include the analysis of the molecule's optimized geometry (bond lengths and angles), the distribution of electron density, and the calculation of Mulliken atomic charges to identify partial charges on atoms. bhu.ac.in A crucial aspect of amide chemistry is the rotational barrier of the C-N bond, which influences the molecule's conformational dynamics and reactivity; computational studies can accurately determine the Gibbs activation energies for this process. researchgate.net
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's electronic transitions and predicting its reactivity towards nucleophiles and electrophiles. bhu.ac.in The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface, visually identifying the sites most susceptible to electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net
Table 2: Computational Methods for Analyzing this compound
| Computational Method | Information Gained | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure | Provides fundamental understanding of the molecule's stable conformation and properties. |
| Mulliken Population Analysis | Partial atomic charges on each atom | Helps in understanding charge distribution and predicting reactive sites. |
| Frontier Molecular Orbital (FMO) Analysis | Energy of HOMO and LUMO, HOMO-LUMO gap | Predicts electronic transitions, chemical reactivity, and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions | Visually identifies sites for nucleophilic and electrophilic attack. |
| Transition State Calculation | Gibbs activation energies (e.g., for C-N rotation) | Elucidates reaction mechanisms and conformational dynamics. |
Integration of this compound Synthesis and Transformations into Flow Chemistry and Automated Platforms
The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgbeilstein-journals.org The synthesis of this compound is well-suited for adaptation to flow reactor systems. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for superior heat and mass transfer, enabling precise temperature control and preventing dangerous exothermic reactions. beilstein-journals.org
Flow chemistry facilitates the safe handling of hazardous reagents and unstable intermediates by generating them in-situ for immediate consumption. nih.gov This technology also enables the seamless integration of multiple reaction steps into a continuous sequence, reducing manual handling and processing time. chimia.ch Automated synthesis platforms, which combine flow reactors with inline analytical monitoring (e.g., HPLC-MS) and feedback loops, can rapidly screen and optimize reaction conditions, accelerating the discovery of new derivatives and synthetic routes. beilstein-journals.orgchimia.ch The development of a continuous flow process for this compound would not only enhance production efficiency but also allow for a more consistent and reproducible manufacturing process.
Expanding the Scope of Academic Applications in Material Science or other Emerging Fields
While much of the focus on this compound has been within organic synthesis and medicinal chemistry, significant potential exists for its application in material science and other emerging fields. Benzyl formamides are considered versatile synthetic precursors for a wide array of functionalized molecules. mdpi.com The benzyl chlorides from which they are derived show significant promise as building blocks for polymer production. mdpi.com
Consequently, this compound itself can be investigated as a functional monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the chloro- and formamide groups can impart specific properties to the resulting materials, such as altered solubility, thermal stability, or adhesion. The formamide group, in particular, is known to participate in strong hydrogen bonding, a property that could be exploited in the design of self-assembling materials or functional polymer networks. Furthermore, formamide is used as a solvent for processing polymers like polyacrylonitrile (B21495) and as a softener for paper and fibers, suggesting that its derivatives could be explored for similar or enhanced functionalities in materials processing and formulation. wikipedia.org
Q & A
Basic Question: What are the standard synthetic routes for N-(3-chlorobenzyl)formamide, and how can reaction efficiency be optimized?
Answer:
this compound is synthesized via multicomponent reactions (MCRs) involving formamide derivatives and 3-chlorobenzylamine. A reported method uses a one-pot reaction under mild conditions, achieving a 78% yield. Key parameters include solvent choice (e.g., dichloromethane), temperature control (room temperature), and base addition (e.g., triethylamine) to neutralize byproducts. Reaction progress is monitored via TLC, and purification employs column chromatography . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize rotamer formation, as observed in <sup>1</sup>H NMR spectra .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural confirmation. For example, the formamide proton appears at δ 8.24 (s), and the 3-chlorobenzyl group shows aromatic signals at δ 7.27–7.14 .
- Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak [M-H]<sup>+</sup> at m/z 168.03 .
- Chromatography: TLC (Rf 0.24 in EtOAc/Pet ether 1:1) and HPLC ensure purity (>90%) .
Advanced Question: How can rotameric equilibria in this compound be analyzed and leveraged in conformational studies?
Answer:
Rotamers arise due to restricted rotation around the formamide C–N bond. Dynamic NMR experiments (variable-temperature <sup>1</sup>H NMR) quantify energy barriers between rotamers. For example, coalescence temperatures and line-shape analysis reveal activation energies, aiding in understanding steric effects or hydrogen-bonding interactions. Computational methods (DFT) complement experimental data to model rotational barriers .
Advanced Question: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications: Substitute the formamide group with carbamates or thioureas to alter hydrogen-bonding capacity.
- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) or bulky substituents on the benzyl ring to modulate steric and electronic properties.
- Biological Evaluation: Test analogs against targets like bacterial MurA enzymes, where similar benzamide derivatives show inhibitory activity (IC50 values < 10 µM) .
- Docking Studies: Use software like AutoDock Vina to predict binding modes to enzymatic pockets, prioritizing analogs with favorable interactions .
Advanced Question: What crystallographic strategies are recommended for resolving the solid-state structure of this compound?
Answer:
- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Software: Refine structures using SHELXL (for small molecules) or SHELXS (for phase determination). SHELXPRO interfaces with macromolecular refinement tools .
- Challenges: Address disorder in the formamide group via constrained refinement or twinning corrections. Compare with related structures (e.g., 3-chloro-N-phenylbenzamide, P21/c space group) .
Advanced Question: How can conflicting bioactivity data for this compound derivatives be reconciled in antimicrobial studies?
Answer:
- Experimental Design: Standardize assays (e.g., MIC vs. time-kill kinetics) and control variables (e.g., bacterial strain, inoculum size).
- Mechanistic Insights: Use transcriptomics or proteomics to identify off-target effects. For example, benzothiazine derivatives may inhibit both MurA and efflux pumps, complicating SAR interpretations .
- Data Validation: Cross-validate results with orthogonal methods (e.g., enzyme inhibition assays vs. whole-cell activity) .
Basic Question: What purification methods ensure high-purity this compound for biological assays?
Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate and water.
- Column Chromatography: Use silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation. Purity >95% is achievable, as verified by HPLC .
Advanced Question: What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity (e.g., para vs. meta substitution).
- Molecular Electrostatic Potential (MEP): Visualize electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack.
- Kinetic Simulations: Apply Eyring equations to estimate activation parameters for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
